molecular formula C7H11N3 B588280 N3,5-Dimethyl-2,3-pyridinediamine CAS No. 155790-04-8

N3,5-Dimethyl-2,3-pyridinediamine

Cat. No.: B588280
CAS No.: 155790-04-8
M. Wt: 137.186
InChI Key: PYHYLHIWHISLLZ-UHFFFAOYSA-N
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Description

N3,5-Dimethyl-2,3-pyridinediamine (CAS: 155790-04-8) is a pyridine derivative featuring two amine groups at the 2- and 3-positions of the heterocyclic ring, with methyl substituents at the N3-amine and the 5-position of the pyridine backbone . This structural configuration distinguishes it from other pyridinediamine isomers and derivatives. The compound is listed in pharmaceutical impurity catalogs, indicating its relevance in synthetic chemistry and drug development .

Properties

CAS No.

155790-04-8

Molecular Formula

C7H11N3

Molecular Weight

137.186

IUPAC Name

3-N,5-dimethylpyridine-2,3-diamine

InChI

InChI=1S/C7H11N3/c1-5-3-6(9-2)7(8)10-4-5/h3-4,9H,1-2H3,(H2,8,10)

InChI Key

PYHYLHIWHISLLZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)N)NC

Synonyms

2,3-Pyridinediamine,N3,5-dimethyl-(9CI)

Origin of Product

United States

Preparation Methods

Directed C–H Functionalization Strategy

The installation of methyl groups at specific positions on pyridine rings often requires precision, particularly when avoiding over-functionalization. A method adapted from WO2024015825A1 involves using a directing group to facilitate regioselective methylation. For N3,5-Dimethyl-2,3-pyridinediamine, this could entail:

  • Directing Group Installation : Starting with 2-amino-3-bromo-5-methylpyridine, a directing group such as N,N-dimethylformimidamide is introduced via reaction with 1,1-dimethoxy-N,N-dimethylmethanamine. This step enhances the reactivity of the C3 position for subsequent coupling.

  • Negishi Coupling : The bromine at C3 is replaced with a methyl group using a methyl zinc reagent in the presence of a nickel catalyst (e.g., NiCl₂(dme)). This reaction proceeds under mild conditions (25–50°C) with yields exceeding 75% in analogous systems.

  • Directing Group Removal : Hydrolysis with aqueous HCl regenerates the free amine at C2, yielding this compound.

Critical Parameters :

  • Catalyst loading (5–10 mol% Ni)

  • Solvent choice (tetrahydrofuran or dimethylformamide)

  • Reaction temperature (25–50°C)

Ring-Closure Synthesis via Dihydro-Pyran Intermediates

Cyclocondensation of Methacrolein and Propenyl Ethers

A two-step synthesis reported for ¹⁵N-labeled 3,5-dimethylpyridine provides a template for constructing the pyridine core with pre-installed methyl groups:

  • Formation of Alkoxy-Dihydro-Pyran : Methacrolein reacts with 1-ethoxypropene in the presence of ¹⁵NH₄Cl to form a 3,5-dimethyl-substituted dihydro-pyran intermediate. This intermediate already contains the methyl groups at positions 3 and 5.

  • Aromatization to Pyridine : Treatment with a strong acid (e.g., H₂SO₄) induces dehydration and aromatization, yielding the pyridine ring. Subsequent nitration and reduction steps could introduce the amine groups at C2 and C3.

Challenges :

  • Controlling nitration regioselectivity

  • Reducing nitro groups without affecting methyl substituents

Functional Group Interconversion from Halogenated Precursors

Sequential Amination of 3,5-Dimethyl-2,3-dibromopyridine

A halide-to-amine conversion strategy, inspired by the synthesis of 5-(trifluoromethyl)pyridine-2,3-diamine, involves:

  • Buchwald-Hartwig Amination : Reacting 3,5-dimethyl-2,3-dibromopyridine with ammonia or an amine source in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos). This replaces bromines at C2 and C3 with amines.

  • Selective Methylation : If required, residual positions are methylated using methyl iodide and a base (e.g., K₂CO₃) in dimethylformamide.

Optimization Data :

StepReagentsConditionsYield
AminationNH₃, Pd(OAc)₂, Xantphos100°C, 24h60–70%
MethylationCH₃I, K₂CO₃80°C, 12h85–90%

Reductive Amination of Carbonyl Derivatives

Ketone Intermediate Reduction

A less direct route involves synthesizing a diketone precursor followed by reductive amination:

  • Formation of 3,5-Dimethylpyridine-2,3-dione : Condensation of diethyl oxalate with 3,5-dimethylpyridine-2,3-diamine under reflux conditions.

  • Reductive Amination : Hydrogenation under high pressure (50 psi H₂) with a palladium catalyst converts the dione to the diamine.

Limitations :

  • Low yields due to over-reduction side reactions

  • Requires stringent temperature control

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Negishi Coupling : High regioselectivity but requires costly catalysts.

  • Ring-Closure : Ideal for isotopic labeling but involves multi-step nitration.

  • Buchwald-Hartwig : Broad applicability but sensitive to oxygen and moisture.

Chemical Reactions Analysis

Types of Reactions

N3,5-Dimethyl-2,3-pyridinediamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N3,5-Dimethyl-2,3-pyridinediamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N3,5-Dimethyl-2,3-pyridinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomer: 3,5-Dimethyl-2,6-pyridinediamine

The most directly comparable compound is 3,5-Dimethyl-2,6-pyridinediamine (CAS: 90008-32-5, molecular formula: C₇H₁₁N₃, molecular weight: 137.18 g/mol) . Key differences include:

  • Substituent Positions : The isomer features amine groups at the 2- and 6-positions, with methyl groups at 3 and 5, whereas the target compound has amines at 2 and 3, with methyl groups at N3 and 5.
  • Hydrogen Bonding : The target compound’s N3-methylation reduces hydrogen-bonding capacity compared to the unmethylated amines in the isomer, likely affecting solubility and reactivity.

Complex Pyridine Derivatives

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9, molecular formula: C₂₃H₂₅N₃O₃, molecular weight: 391.46 g/mol) demonstrates how bulkier substituents (e.g., benzodioxin, methoxy, and dimethylaminomethyl groups) alter properties:

  • Molecular Weight and Solubility : The higher molecular weight (391.46 vs. ~138 g/mol) and hydrophobic substituents reduce aqueous solubility compared to simpler diamines like N3,5-Dimethyl-2,3-pyridinediamine.

Comparative Data Table

Property This compound 3,5-Dimethyl-2,6-pyridinediamine 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-...
CAS Number 155790-04-8 90008-32-5 2306268-61-9
Molecular Formula C₇H₁₂N₃ (inferred) C₇H₁₁N₃ C₂₃H₂₅N₃O₃
Molecular Weight (g/mol) ~138.19 137.18 391.46
Substituent Positions N3-Me, 5-Me; 2,3-diamine 3,5-Me; 2,6-diamine Benzodioxin, methoxy, dimethylaminomethyl
Melting Point Not reported 186–187°C Not reported

Q & A

Q. What are the optimal synthetic routes for N3,5-Dimethyl-2,3-pyridinediamine, and how do reaction conditions influence yield?

The synthesis of this compound (CAS: 155790-04-8) typically involves nucleophilic substitution or catalytic amination of halogenated pyridine precursors. For example, substituting a nitro or chloro group at the 2- and 3-positions of a 3,5-dimethylpyridine scaffold with ammonia under high-pressure conditions can yield the diamine. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., palladium or copper complexes) significantly affect yield and purity. Side reactions, such as over-alkylation, can be mitigated by controlling stoichiometry and using excess ammonia .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns and amine proton environments. Mass spectrometry (MS) with electrospray ionization (ESI) or gas chromatography (GC-MS) confirms molecular weight and fragmentation patterns. Additionally, Fourier-transform infrared spectroscopy (FTIR) identifies N-H stretching vibrations (~3300 cm⁻¹) and aromatic C=C bonds. X-ray crystallography may resolve ambiguities in regiochemistry, though crystallization challenges are common due to the compound’s hygroscopic nature .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethyl groups influence the compound’s reactivity in coordination chemistry?

The 3,5-dimethyl substituents introduce steric hindrance, limiting axial coordination in metal complexes, while their electron-donating effects stabilize metal-ligand bonds. For instance, in palladium-catalyzed cross-coupling reactions, the diamine acts as a bidentate ligand, forming stable six-membered chelate rings. Computational studies (DFT) reveal that the methyl groups lower the LUMO energy of the pyridine ring, enhancing electrophilic substitution reactivity at the 4-position .

Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?

Discrepancies in thermal stability (e.g., decomposition temperatures ranging from 150–200°C) may arise from impurities or measurement techniques. Differential scanning calorimetry (DSC) under inert atmospheres (N₂ or Ar) and thermogravimetric analysis (TGA) with controlled heating rates (5–10°C/min) provide reproducible data. Purity should be verified via HPLC (>98%) before analysis. Conflicting solubility data in polar solvents (e.g., DMSO vs. water) can be addressed by standardizing solvent pre-saturation protocols .

Q. How can researchers mitigate challenges in synthesizing derivatives via electrophilic aromatic substitution (EAS) on this compound?

The electron-rich pyridine ring and steric bulk from methyl groups hinder EAS. Directed ortho-metalation (DoM) using strong bases (e.g., LDA) at low temperatures (-78°C) can overcome this. For example, lithiation at the 4-position followed by quenching with electrophiles (e.g., aldehydes or halogens) generates functionalized derivatives. Alternative approaches include using Lewis acid catalysts (e.g., FeCl₃) to activate specific positions .

Q. What methodologies address spectral data inconsistencies (e.g., NMR splitting patterns) in substituted derivatives?

Ambiguities in ¹H NMR splitting (e.g., coupling constants for adjacent NH₂ groups) can arise from dynamic proton exchange. Deuterated solvents (DMSO-d₆) and low-temperature NMR (-40°C) suppress exchange, resolving split signals. For ¹³C NMR, distortionless enhancement by polarization transfer (DEPT) experiments differentiate CH₂ and CH₃ groups in methyl-substituted regions .

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